
Rac-(3r,4r)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(3r,4r)-3,4-ジメチルピロリジン-3-カルボン酸塩酸塩は、科学研究の様々な分野において重要な用途を持つキラル化合物です。この化合物は、3位と4位にメチル基で置換されたピロリジン環とカルボン酸基を含む独自の構造的特徴によって特徴付けられます。塩酸塩の形は、その溶解性と安定性を向上させ、さまざまな実験および産業用途に適しています。
2. 製法
合成経路と反応条件: Rac-(3r,4r)-3,4-ジメチルピロリジン-3-カルボン酸塩酸塩の合成は、通常、以下の手順を伴います。
出発物質: 合成は、3,4-ジメチルピロリジンや適切なカルボキシル化剤などの市販されている出発物質から始まります。
カルボキシル化反応: 3,4-ジメチルピロリジンは、制御された条件下でカルボキシル化反応を受け、3位にカルボン酸基を導入します。
塩酸塩の形成: 得られたカルボン酸は、次に塩酸で処理して塩酸塩を形成します。
工業生産方法: この化合物の工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が伴う場合があります。このプロセスには、通常、以下が含まれます。
バッチまたは連続フロー反応器: 一貫した反応条件を維持するために、バッチまたは連続フロー反応器を使用します。
精製: 目的の生成物を分離するために、結晶化またはクロマトグラフィーなどの精製技術を採用します。
品質管理: 最終製品が業界標準を満たしていることを保証するために、厳格な品質管理措置を実施します。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(3r,4r)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylpyrrolidine and appropriate carboxylating agents.
Carboxylation Reaction: The 3,4-dimethylpyrrolidine undergoes a carboxylation reaction under controlled conditions to introduce the carboxylic acid group at the 3-position.
Hydrochloride Formation: The resulting carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the desired product.
Quality Control: Implementing stringent quality control measures to ensure the final product meets industry standards.
化学反応の分析
反応の種類: Rac-(3r,4r)-3,4-ジメチルピロリジン-3-カルボン酸塩酸塩は、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化することができます。
還元: 還元反応は、カルボン酸基をアルコールに変換できます。
置換: ピロリジン環上のメチル基は、適切な求電子剤との置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が通常使用されます。
置換: アルキルハライドやアシルクロリドなどの求電子剤は、塩基性または酸性条件下で使用できます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンを生成する可能性がありますが、還元はアルコールを生成する可能性があります。
4. 科学研究への応用
Rac-(3r,4r)-3,4-ジメチルピロリジン-3-カルボン酸塩酸塩は、科学研究において多様な用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして、および不斉合成におけるキラル補助剤として使用されます。
生物学: この化合物は、酵素阻害や受容体結合など、その潜在的な生物活性について研究されています。
医学: 新薬の開発や薬理学的ツールとしての、その潜在的な治療用途が研究されています。
産業: 微細化学品の製造に、および医薬品の合成の中間体として使用されます。
科学的研究の応用
Rac-(3r,4r)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
Rac-(3r,4r)-3,4-ジメチルピロリジン-3-カルボン酸塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、それらの活性を調節し、さまざまな生化学的経路に影響を与えることができます。正確なメカニズムは、特定の用途と標的によって異なります。
類似化合物:
- Rac-(3r,4r)-4-(2-メチルプロピル)ピロリジン-3-カルボン酸塩酸塩
- Rac-(3r,4r)-4-メチルピロリジン-3-カルボン酸塩酸塩
- Rac-(3r,4r)-ピロリジン-3,4-ジカルボン酸塩酸塩
比較: Rac-(3r,4r)-3,4-ジメチルピロリジン-3-カルボン酸塩酸塩は、ピロリジン環上の特定の置換パターンにより、その反応性と生物学的標的との相互作用に影響を与える可能性があるため、ユニークです。類似化合物と比較して、異なる化学的および生物学的特性を示す可能性があり、特定の研究用途に適しています。
類似化合物との比較
- Rac-(3r,4r)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
- Rac-(3r,4r)-4-methylpyrrolidine-3-carboxylic acid hydrochloride
- Rac-(3r,4r)-pyrrolidine-3,4-dicarboxylic acid hydrochloride
Comparison: Rac-(3r,4r)-3,4-dimethylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications.
特性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC名 |
3,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-7(5,2)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |
InChIキー |
ZWHDDJAMXMLBGC-UHFFFAOYSA-N |
正規SMILES |
CC1CNCC1(C)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


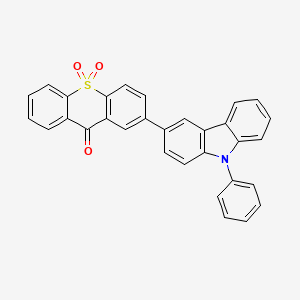
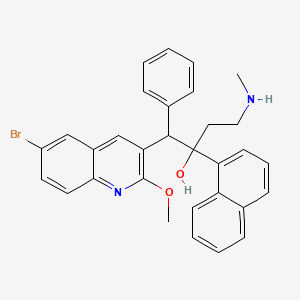
![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)

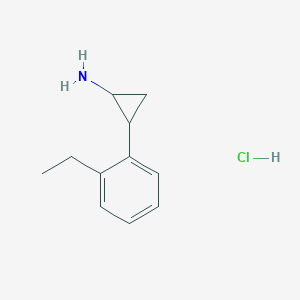
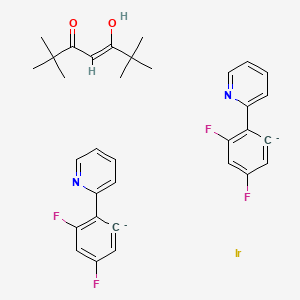
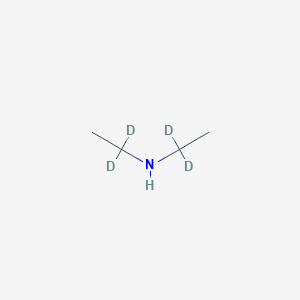
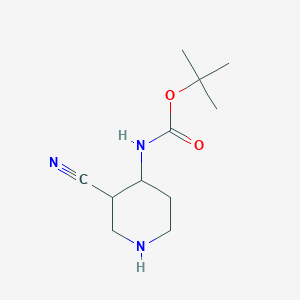
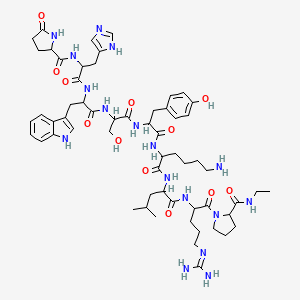


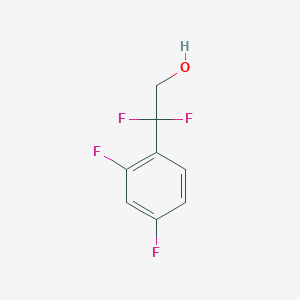
![rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)
![(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12303886.png)
